N-cyanopyridine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
77849-43-5 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
N-cyanopyridine-3-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-5-10-7(11)6-2-1-3-9-4-6/h1-4H,(H,10,11) |
InChI Key |
HNKMOYMFMZSZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC#N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of N Cyanopyridine 3 Carboxamide
Reactivity of the N-Cyano Moiety
The N-cyano group, formally a nitrile attached to the pyridine (B92270) nitrogen, possesses a characteristic electrophilic carbon atom within its C≡N triple bond. This feature makes it a prime target for nucleophilic attack and a participant in pericyclic reactions.
The nitrile group is susceptible to nucleophilic addition, with hydrolysis and aminolysis being prominent examples of this reactivity. These reactions typically proceed via attack on the electrophilic nitrile carbon, leading to the formation of an intermediate imine, which can then undergo further reaction.
Hydrolysis: The hydrolysis of the nitrile function in cyanopyridines is a well-documented transformation, often utilized for the synthesis of nicotinamide (B372718) (Vitamin B3) and nicotinic acid from 3-cyanopyridine (B1664610). researchgate.netgoogle.com This process can be catalyzed by acids, bases, or enzymes and can be controlled to yield either the amide or the carboxylic acid. researchgate.netgoogle.comchemistrysteps.com
Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imidic acid intermediate after protonation, which then tautomerizes to the more stable amide. chemistrysteps.comlibretexts.org Further hydrolysis of the amide yields the carboxylate salt. chemistrysteps.com For instance, the hydrolysis of 3-cyanopyridine using sodium hydroxide can produce nicotinamide. google.compatsnap.com Continuous processes for the hydrolysis of cyanopyridines have been developed, which can be controlled to favor the formation of either the amide or the carboxylic acid by adjusting parameters like temperature, pressure, and the ratio of base to cyanopyridine. google.com Studies on the hydrolysis of 3-cyanopyridine in high-temperature liquid water (without added catalysts) have shown that nicotinamide is formed as an intermediate product, which can then be further hydrolyzed to nicotinic acid. researchgate.net The kinetics of this consecutive first-order reaction have been studied, with activation energies of 65.2 kJ/mol for 3-cyanopyridine hydrolysis and 85.8 kJ/mol for the subsequent nicotinamide hydrolysis. researchgate.net
Aminolysis: Similar to hydrolysis, aminolysis involves the nucleophilic addition of an amine to the nitrile group. This reaction pathway is crucial for the synthesis of amidines. The process begins with the amine attacking the nitrile carbon, followed by proton transfers, to yield the corresponding N-substituted amidine. nih.gov The activation barrier for this type of reaction can be significant, but activation of the nitrile group can facilitate the process. nih.gov
Table 1: Selected Conditions for the Hydrolysis of 3-Cyanopyridine
| Catalyst/Medium | Temperature (°C) | Pressure | Primary Product | Citation(s) |
|---|---|---|---|---|
| High-Temperature Liquid Water | 210 - 250 | 8 MPa | Nicotinamide (intermediate), Nicotinic Acid | researchgate.net |
| Aqueous Ammonia | 200 - 260 | Not specified | Nicotinamide | google.com |
| Sodium Hydroxide | 50 - 90 | Atmospheric | Nicotinamide | google.compatsnap.com |
| Manganese Dioxide | 80 - 120 | Atmospheric | Nicotinamide | google.comresearchgate.net |
Cycloaddition Reactions Involving the Nitrile (e.g., [2+3] Dipolar Cycloadditions)
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] or 1,3-dipolar cycloadditions. uchicago.educhesci.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. chesci.commdpi.com In these reactions, a 1,3-dipole (a three-atom, four-pi-electron species like an azide, nitrone, or nitrile oxide) reacts with the two-pi-electron system of the nitrile. uchicago.educhesci.com
A specific example involves the reaction of cyanopyridines with heterocyclic N-imines, which act as 1,3-dipoles. For instance, N-aminoazinium salts react with cyanopyridines under basic conditions to generate N-imines in situ. These N-imines then undergo a [3+2] cycloaddition with the cyanopyridine to form substituted researchgate.netuchicago.eduresearchgate.nettriazolo[1,5-a]azines. researchgate.net The reactivity in these cycloadditions is influenced by the electronic properties of both the N-imine and the cyanopyridine. researchgate.net DFT studies have been used to analyze the activation barriers for such reactions, indicating that the feasibility of the cycloaddition depends on the specific heterocyclic N-imine used. researchgate.net
Nitriles can undergo various rearrangement reactions, although specific examples involving the N-cyano group of N-cyanopyridine-3-carboxamide are not extensively documented. General nitrile chemistry includes reactions like the Schmidt reaction, where aldehydes react with sodium azide (NaN₃) in the presence of a strong acid to yield nitriles, a process that involves rearrangement. organic-chemistry.org While this is a synthetic route to nitriles rather than a reaction of them, it highlights the types of transformations the cyano functional group can be involved in. Fragmentation reactions of N-cyano compounds can occur under specific conditions, for example, through cycloreversion of tetrazole precursors to generate N-metalated cyanamides. organic-chemistry.org
Transformations of the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which significantly influences its substitution patterning. This electronic character generally disfavors electrophilic attack while making the ring more susceptible to nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is further intensified in this compound by the powerful electron-withdrawing N-cyano and carboxamide groups. Direct electrophilic substitution on such a deactivated ring is extremely difficult and often requires harsh conditions. wikipedia.orgdalalinstitute.com If a reaction were to occur, electrophilic attack is generally directed to the 3- and 5-positions (meta-like positions relative to the ring nitrogen). However, the presence of substituents complicates this pattern. An alternative strategy to achieve substitution is to first perform an N-oxidation of the pyridine ring, which activates the 2- and 4-positions to electrophilic attack, followed by reduction of the N-oxide. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. nih.govyoutube.com The generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.gov In compounds like halopyridines, nucleophiles can displace the halide. youtube.com The cyano group itself can act as a leaving group in some SNAr reactions. For example, 2- and 4-cyanopyridines react with lithium amides to yield the corresponding aminopyridines via displacement of the cyanide. researchgate.netscispace.com The cyano group can also serve as a powerful activating group for SNAr, enhancing the ring's susceptibility to nucleophilic attack. scispace.com In the context of this compound, a nucleophile would preferentially attack positions 2, 4, or 6 if a suitable leaving group were present.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com These reactions are widely applied to functionalize heterocyclic scaffolds like pyridine. dntb.gov.uarsc.org For this compound to be a substrate for such reactions, it would typically need to be derivatized with a leaving group, such as a halogen (Cl, Br, I) or a triflate.
Common cross-coupling reactions applicable to a functionalized pyridine ring include:
Suzuki-Miyaura Coupling: Reaction of a halopyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a new C-C bond.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between a halopyridine and an amine. nih.gov This has been successfully applied to 3-halo-2-aminopyridines. nih.gov
Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halopyridine with a terminal alkyne to create a C-C bond.
Kumada-Corriu Coupling: Nickel- or palladium-catalyzed reaction between a halopyridine and a Grignard reagent. mdpi.com
The presence of the amino group and the pyridine nitrogen in aminopyridines can influence the catalytic cycle, sometimes requiring specific ligands to overcome challenges like catalyst inhibition. nih.gov The development of ligand-free catalytic systems is also an area of active research, offering advantages in terms of cost and sustainability. rsc.org
Functionalization of the Carboxamide Group
The carboxamide moiety in this compound offers several avenues for functionalization, including reactions at the amide nitrogen and interconversion to other carboxylic acid derivatives.
The nitrogen atom of the carboxamide group, particularly when deprotonated, can act as a nucleophile, enabling acylation and alkylation reactions.
Acylation: The introduction of an acyl group at the amide nitrogen leads to the formation of N-acylnicotinamides. While direct acylation of this compound is not widely reported, the synthesis of related N-carbamoyl/carbamothioylnicotinamides has been achieved through a one-pot reaction of nicotinamide with ureas or thioureas nih.govorganic-chemistry.org. This suggests that the amide nitrogen of nicotinamide derivatives can be acylated under appropriate conditions.
Alkylation: N-alkylation of amides typically requires the deprotonation of the N-H bond to generate a more nucleophilic amidate anion, which can then react with an alkylating agent. Common methods for N-alkylation of amides involve the use of a strong base followed by treatment with an alkyl halide mdpi.com. Alternatively, catalytic methods for the N-alkylation of amides with alcohols have been developed, offering a more atom-economical approach rsc.orgresearchgate.net. These general principles are applicable to this compound, although the specific conditions would need to be optimized.
The carboxamide group can be transformed into other carboxylic acid derivatives, such as esters and thioamides, through nucleophilic acyl substitution reactions.
Conversion to Esters: The conversion of amides to esters is a challenging transformation due to the poor leaving group ability of the amide anion. However, methods have been developed to achieve this, often involving harsh acidic or basic conditions with a large excess of the alcohol nucleophile nih.gov. More recently, nickel-catalyzed methods have been shown to convert amides to esters under milder conditions by activating the amide C–N bond nih.gov.
Conversion to Thioamides: Thioamides can be synthesized from amides using various thionating reagents. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are classical reagents for this transformation, although they often require harsh reaction conditions nih.gov. More modern and milder protocols have been developed, such as a one-pot, two-step procedure involving conversion of the amide to an imidoyl chloride followed by reaction with a thiating agent like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt nih.govresearchgate.net.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The carboxamide group is a strong directing group, capable of coordinating to an organolithium base and directing deprotonation to the adjacent ortho position nih.govwikipedia.orgorganic-chemistry.orgbaranlab.org. In the case of this compound, the carboxamide group would direct lithiation to the C-4 position of the pyridine ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position.
The general principle involves the treatment of the substrate with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures in an ethereal solvent uwindsor.ca. The choice of base can be crucial to avoid nucleophilic addition to the pyridine ring or the cyano group rsc.org.
Table 2: Common Reagents and Electrophiles in Directed Ortho-Metalation
| Step | Reagents | Purpose |
| Metalation | n-BuLi, s-BuLi, t-BuLi, LDA | Deprotonation ortho to the directing group |
| Electrophilic Quench | I₂, Me₃SiCl, DMF, CO₂, R-CHO | Introduction of a functional group |
This strategy provides a reliable method for the synthesis of 4-substituted nicotinamide derivatives, which can be difficult to access through other means.
Cascade and Multicomponent Reactions Utilizing this compound as a Substrate
Cascade and multicomponent reactions (MCRs) are efficient synthetic strategies that allow for the formation of complex molecules in a single operation by combining multiple bond-forming events in a sequential manner.
While there is a wealth of literature on the use of multicomponent reactions to synthesize the pyridine core of nicotinamide and its derivatives, examples of this compound being used as a substrate in such reactions are less common researchgate.netnih.gov. However, the functional groups present in the molecule offer potential for its incorporation into cascade sequences.
For instance, the nicotinamide moiety is the core of the vital redox cofactor nicotinamide adenine dinucleotide (NAD⁺), which participates in numerous biological cascade reactions researchgate.netnih.govamanote.com. In a synthetic context, a multicomponent reaction for the synthesis of nicotinamide derivatives has been reported, highlighting the utility of building the core structure efficiently researchgate.net. A tandem four-component reaction has also been developed for the synthesis of novel nicotinimidamides, which are derivatives of nicotinamide nih.gov. These examples demonstrate the potential for constructing complex molecules around the nicotinamide scaffold in a single pot. The reactivity of the N-cyano group could potentially be harnessed in cascade reactions, for example, by acting as an electrophile or participating in cycloaddition reactions after an initial transformation of another part of the molecule.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Conformational Analysis
High-resolution NMR is a cornerstone of chemical analysis for elucidating molecular structure in solution. For a molecule such as N-cyanopyridine-3-carboxamide, NMR would be essential for confirming its constitution and understanding its dynamic behavior.
Elucidation of Tautomeric Forms and Dynamic Processes
The N-cyano-amide functional group (-C(O)NHCN) presents the possibility of tautomerism, for example, involving the migration of a proton. Variable-temperature NMR studies are a powerful tool for investigating such dynamic processes and determining the equilibrium between different tautomeric forms. researchgate.net However, no specific studies have been published that investigate the tautomeric possibilities of this compound.
Advanced 2D NMR Techniques for Complex Structural Assignment
While 1D NMR provides basic structural information, complex molecules often require advanced 2D NMR experiments for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for confirming the precise connectivity within the this compound molecule. wikipedia.org To date, no such 2D NMR data has been reported for this compound.
X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination
Single-crystal X-ray diffraction provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a solid-state crystal lattice. This technique would be critical for determining the exact bond lengths, bond angles, and conformation of this compound, as well as how the molecules pack together.
Polymorphism and Co-crystallization Research
Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph can have different physical properties. The parent compound, nicotinamide (B372718), is known to be highly polymorphic. nih.govnyu.edu Research into the potential polymorphism or the formation of co-crystals of this compound would be a significant area of study, but no such investigations have been documented.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
For this compound, these techniques would be expected to show characteristic absorption bands for key functional groups. Specifically, the cyanamide group (N-C≡N) typically exhibits a strong, sharp stretching vibration in a relatively uncongested region of the IR spectrum (around 2220–2243 cm⁻¹). nih.gov The carbonyl group (C=O) of the amide and the various vibrational modes of the pyridine (B92270) ring would also produce characteristic signals. researchgate.net While extensive vibrational data exists for nicotinamide, researchgate.netchemicalbook.com no experimental IR or Raman spectra have been specifically assigned and published for its N-cyano derivative.
Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling
Mass spectrometry is a pivotal analytical technique for the structural confirmation of this compound and for the identification and quantification of potential impurities. Through the analysis of molecular ion peaks and fragmentation patterns, mass spectrometry provides definitive evidence of the compound's molecular weight and structural features. Furthermore, its high sensitivity makes it an ideal tool for detecting trace-level impurities that may arise during synthesis or degradation.
For structural confirmation, electron ionization (EI) mass spectrometry can be employed. The resulting mass spectrum is expected to show a distinct molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. Based on the known fragmentation of related compounds like nicotinamide and other aromatic amides, a plausible fragmentation pathway for this compound can be proposed. The initial ionization would form the molecular ion. Subsequent fragmentation is likely to involve the cleavage of the amide bond and rearrangements of the pyridine ring structure.
A significant fragmentation pathway for aromatic amides often involves the formation of a resonance-stabilized benzoyl cation, which may then undergo further cleavage through the loss of carbon monoxide (CO), leading to a phenyl cation. In the case of this compound, analogous fragmentation of the pyridine-based structure is anticipated. The electron ionization mass spectrum of the related compound, nicotinamide, shows prominent peaks at m/z 122 (the molecular ion), 106, 78, and 51. The peak at m/z 78 corresponds to the pyridine ring, indicating its relative stability during fragmentation.
The following table outlines a proposed fragmentation pattern for this compound under electron ionization, based on the analysis of its structural components and comparison with similar molecules.
| m/z | Proposed Fragment Ion | Chemical Formula | Structural Representation |
|---|---|---|---|
| 147 | Molecular Ion | [C₇H₅N₃O]⁺• | [Pyridine-C(O)N-CN]⁺• |
| 121 | Loss of CN | [C₇H₅N₂O]⁺ | [Pyridine-C(O)NH₂]⁺• |
| 105 | Loss of NCNH₂ | [C₆H₄NO]⁺ | [Pyridine-CO]⁺ |
| 78 | Pyridine radical cation | [C₅H₄N]⁺• | [Pyridine]⁺• |
| 52 | Fragment of pyridine ring | [C₄H₄]⁺• | [Butadiene]⁺• |
For impurity profiling, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly powerful. These methods allow for the separation of the active pharmaceutical ingredient from its impurities prior to mass analysis, enabling the identification and quantification of even minor components. Potential impurities in this compound can originate from the synthetic process or from degradation of the final product.
Common synthetic routes to aromatic nitriles may involve the dehydration of amides or the reaction of aldehydes with specific reagents. Degradation of amide-containing pharmaceuticals often proceeds via hydrolysis. Given these pathways, potential impurities could include unreacted starting materials, byproducts of side reactions, or degradation products.
The table below lists potential impurities that could be associated with this compound, along with their likely sources.
| Compound Name | Potential Source | Molecular Weight (g/mol) |
|---|---|---|
| Pyridine-3-carboxamide (B1143946) (Nicotinamide) | Starting material or degradation product (loss of the N-cyano group) | 122.12 |
| Pyridine-3-carboxylic acid | Hydrolysis of the amide functionality | 123.11 |
| 3-Cyanopyridine (B1664610) | Starting material for synthesis | 104.11 |
The identification and control of these and other potential impurities are critical for ensuring the quality and safety of any pharmaceutical product containing this compound. High-resolution mass spectrometry (HRMS) can be particularly valuable in this context, as it provides highly accurate mass measurements that can help to elucidate the elemental composition of unknown impurities.
Computational and Theoretical Chemistry of N Cyanopyridine 3 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to determine optimized geometries, electronic properties, and spectroscopic features of organic compounds, including derivatives of cyanopyridine. nih.govijcce.ac.ir For these calculations, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is frequently employed with various basis sets, such as 6-311++G(d,p), as it has been shown to be effective for determining the energy and geometry of small organic molecules. nih.gov
DFT calculations provide deep insights into the electronic landscape of N-cyanopyridine-3-carboxamide, revealing details about its molecular orbitals, charge distribution, and bonding characteristics.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ijcce.ac.irresearchgate.net For related cyanopyridine derivatives, DFT studies have shown that the electron density in the HOMO is often located on the pyridine (B92270) ring and the amino group, while the LUMO density is distributed over the cyano and carboxamide groups. Analysis of global descriptors for a similar compound, Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate, revealed an energy gap of ΔEgap = 3.605 eV. ijcce.ac.ir
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In MEP analysis, red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For a typical cyanopyridine carboxamide structure, the oxygen atom of the carbonyl group and the nitrogen of the cyano group would be expected to be regions of high negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecule. scielo.org.za It provides a picture of the bonding in terms of localized electron-pair bonds and lone pairs. This analysis can quantify the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO, which is crucial for understanding the molecule's electronic stability and the nature of its intramolecular interactions.
Table 1: Representative Calculated Electronic Properties for a Cyanopyridine Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -2.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 3.6 eV | Indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 5.8 Debye | Measures the overall polarity of the molecule. |
Note: Data are representative values based on DFT calculations for analogous structures.
DFT methods are highly effective for predicting the spectroscopic signatures of molecules, which can be used to confirm experimental findings and assign spectral features.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., 0.958-0.983) to correct for anharmonicity and limitations of the theoretical level. semanticscholar.org The calculations help in the assignment of complex experimental IR spectra by providing a detailed potential energy distribution (PED) for each vibrational mode. For cyanopyridine carboxamides, key predicted vibrations include the C≡N stretching mode (typically around 2200-2230 cm⁻¹), the C=O stretching of the amide group (around 1650-1700 cm⁻¹), and N-H stretching vibrations (around 3300-3500 cm⁻¹). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov Theoretical chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and generally show excellent correlation with experimental data, aiding in the structural elucidation of complex molecules. researchgate.netdntb.gov.ua
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to excited states. nih.gov These calculations provide the absorption wavelength (λmax) and oscillator strength for each transition. For cyanopyridine derivatives, the predicted spectra often show transitions corresponding to π→π* and n→π* excitations within the aromatic system and the conjugated carbonyl and cyano groups. scielo.org.za
Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data for a Related Carboxamide
| Spectroscopy | Vibrational Mode / Transition | Experimental Value | Calculated Value (DFT) |
|---|---|---|---|
| IR | C≡N Stretch | 2210 cm⁻¹ | 2225 cm⁻¹ |
| IR | C=O Stretch | 1665 cm⁻¹ | 1680 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165 ppm | 167 ppm |
| ¹³C NMR | Cyano Carbon (C≡N) | 117 ppm | 118 ppm |
| UV-Vis | λmax (π→π*) | 298 nm | 305 nm |
Note: Values are representative and compiled from studies on analogous structures like 2-amino-cyanopyridine-carboxamides. nih.gov
DFT is a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces that connect reactants, transition states, and products. aps.org This approach can clarify reaction feasibility, regioselectivity, and the role of catalysts.
In the context of cyanopyridine synthesis, DFT calculations have been used to explore the cycloaddition reactions that form the pyridine ring. nih.gov For instance, in the gold(I)-catalyzed reaction between cyanamides and enynamides to form substituted 2,6-diaminopyridines, DFT was used to map out the entire catalytic cycle. nih.gov The calculations involved:
Locating Reactants and Products: Optimizing the geometry of all starting materials, intermediates, and final products.
Identifying Transition States (TS): Finding the first-order saddle point on the potential energy surface that connects two minima (e.g., reactant and intermediate). This is the point of maximum energy along the reaction coordinate.
Calculating Activation Energies (Ea): Determining the energy difference between the transition state and the reactants. A lower activation energy indicates a more favorable reaction pathway.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactant and product.
Studies on related syntheses show that DFT can successfully predict the preferred reaction channel by comparing the activation barriers of competing pathways. nih.gov For example, DFT results have demonstrated that the formation of a six-membered pyridine ring is often energetically more favorable (i.e., has a lower activation barrier) than the formation of other potential heterocyclic products, consistent with experimental observations. nih.gov
Molecular Dynamics Simulations for Conformational Studies
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD is particularly useful for studying the conformational flexibility and intermolecular interactions of molecules like this compound in different environments. researchgate.netnih.gov
A key aspect of carboxamide flexibility is the rotation around the C-N amide bond. This rotation is often hindered due to the partial double-bond character of the C-N bond, leading to the existence of syn and anti conformers. The energy barrier for this rotation can be determined experimentally by NMR and computationally by DFT. mdpi.com DFT calculations can map the potential energy surface by systematically rotating the torsion angle of interest (e.g., O=C-N-C) and optimizing the rest of the geometry at each step. mdpi.com For quinoline-3-carboxamide derivatives, MD simulations have shown that conformational switching due to the rotation of the amide bond can occur, and this flexibility can be crucial for its biological function, such as binding to a protein. mdpi.com
Table 3: Calculated Rotational Barriers for Amide Bonds in Related Molecules
| Molecule | Method | Rotational Barrier (ΔG≠) |
|---|---|---|
| N-Benzhydrylformamide | DFT | 17-19 kcal/mol |
| Nicotinamide (B372718) | NMR/DFT | ~15-18 kcal/mol |
Note: Data are from studies on formamides and nicotinamide, which are structurally relevant for understanding the amide rotation in this compound. mdpi.com
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations using explicit solvent models (where individual solvent molecules are included in the simulation box) can effectively capture these effects. nih.gov
By analyzing the MD trajectory, one can study:
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amide group (N-H as donor, C=O as acceptor) and polar solvent molecules like water can be quantified. These interactions are critical for the solubility and stability of the compound in solution.
Pi-Stacking Interactions: When dissolved in aromatic solvents (e.g., benzene (B151609) or pyridine), the pyridine ring of the solute can engage in π-π stacking interactions with the solvent molecules. Such interactions can influence the molecule's conformation and the rotational barrier of the amide bond. claremont.edu
Solvation Free Energy: This is the free energy change associated with transferring a molecule from the gas phase to a solvent. It is a key measure of solubility and can be calculated using advanced MD techniques. Understanding solvation is crucial for applications ranging from drug design to materials science. nih.gov
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. At a theoretical level, this involves computational models that predict a compound's activity based on its structural features.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the biological activity or physicochemical properties of a set of compounds with their molecular structures using statistical models. frontiersin.org For a molecule like this compound, a hypothetical QSAR study would begin by calculating various molecular descriptors.
A 3D-QSAR model, for instance, considers the three-dimensional properties of molecules, such as their shape and electrostatic fields. frontiersin.orgrsc.orgnih.gov These models help visualize favorable and unfavorable regions for biological activity, guiding the design of more potent analogues. nih.govpreprints.org
Molecular Descriptors: To build a QSAR model for a series of analogues of this compound, a range of descriptors would be calculated. These fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges. Examples include dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its interaction with a biological target. Examples include molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the molecule's hydrophobicity (water-repelling nature), which affects its ability to cross cell membranes. The most common descriptor is LogP, the logarithm of the partition coefficient between octanol and water.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
The table below illustrates a hypothetical set of descriptors that could be calculated for this compound for use in a QSAR study.
| Descriptor Category | Descriptor Example | Hypothetical Value (Illustrative) | Significance in QSAR |
| Electronic | Dipole Moment | 4.5 D | Influences polar interactions with a target. |
| Electronic | HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| Steric | Molecular Weight | 147.13 g/mol | Affects transport and binding. |
| Steric | Molar Volume | 120.5 cm³/mol | Describes the space occupied by the molecule. |
| Hydrophobic | LogP | 0.8 | Predicts solubility and membrane permeability. |
| Topological | Number of Rotatable Bonds | 2 | Indicates molecular flexibility. |
To understand how this compound might exert a biological effect, computational tools can model its interaction with potential protein targets. frontiersin.orgnih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are key techniques used for this purpose. rsc.orgmdpi.comnih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.goveurjchem.com This method involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. eurjchem.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. frontiersin.orgmdpi.com
For this compound, key structural features for interaction would include:
The pyridine nitrogen , which can act as a hydrogen bond acceptor.
The amide group , which has both a hydrogen bond donor (N-H) and an acceptor (C=O).
The cyano group , which can act as a weak hydrogen bond acceptor.
The aromatic pyridine ring , which can participate in π-π stacking or hydrophobic interactions.
Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be used to study the stability of the predicted protein-ligand complex over time. rsc.orgmdpi.com These simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions. mdpi.com
The table below outlines the types of interactions that would be investigated in a docking study of this compound with a hypothetical kinase target.
| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |
| Pyridine Nitrogen | Serine, Threonine (hydroxyl group) | Hydrogen Bond (Acceptor) |
| Amide N-H | Aspartate, Glutamate (carboxylate) | Hydrogen Bond (Donor) |
| Amide C=O | Lysine, Arginine (amine/guanidinium) | Hydrogen Bond (Acceptor) |
| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Cyano Group | Glycine, Alanine (backbone N-H) | Weak Hydrogen Bond (Acceptor) |
Retrosynthetic Analysis and Reaction Prediction Assisted by Computational Tools
Computational tools are increasingly used to plan the synthesis of organic molecules. the-scientist.com Computer-Aided Retrosynthesis (CASP) involves deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com
For this compound, a computational retrosynthesis program would likely identify two primary disconnection points, suggesting potential synthetic routes.
Key Retrosynthetic Disconnections:
Amide Bond Disconnection (C-N bond): This is a common and reliable disconnection. The analysis would suggest nicotinic acid (or an activated derivative like nicotinoyl chloride) and cyanamide as the precursors. This route is chemically intuitive and likely to be a primary suggestion by prediction software.
N-Cyano Bond Disconnection (N-CN bond): This disconnection would propose nicotinamide and a cyanating agent (e.g., cyanogen (B1215507) bromide) as starting materials. This route involves the direct cyanation of the amide nitrogen.
The table below summarizes these computationally-guided retrosynthetic pathways.
| Disconnection Strategy | Bond Cleaved | Precursors Identified | Forward Synthetic Reaction |
| Strategy 1 | Amide C(O)-NHCN Bond | Nicotinic Acid + Cyanamide | Amide coupling reaction |
| Strategy 2 | Amide N-CN Bond | Nicotinamide + Cyanating Agent | N-cyanation reaction |
These computational approaches provide a foundational framework for investigating a new molecule. They allow researchers to generate hypotheses about a compound's activity and synthesizability, guiding subsequent experimental work in a more efficient and targeted manner.
Applications in Advanced Organic Synthesis and Supramolecular Chemistry
N-Cyanopyridine-3-Carboxamide as a Versatile Building Block in Heterocyclic Synthesis
The inherent reactivity of the this compound core makes it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the cyano group and the pyridine (B92270) ring activates adjacent positions, while the carboxamide and cyano groups themselves serve as reactive handles for cyclization reactions.
A primary application of this compound derivatives is in the synthesis of fused polycyclic aromatic systems, where the pyridine ring is annulated with other heterocyclic or carbocyclic rings. These fused systems are of significant interest due to their prevalence in pharmacologically active molecules. The 2-amino-3-cyanopyridine (B104079) scaffold, a common derivative, is particularly effective in these transformations. For instance, it can be cyclized with various reagents to produce pyridopyrimidines, which are recognized for their therapeutic potential. nih.gov
The reaction of 2-amino-3-cyanopyridine derivatives with reagents like formic acid or acetic anhydride (B1165640) leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov Similarly, these precursors can be used to construct quinoline (B57606) and thieno[2,3-b]pyridine (B153569) frameworks, demonstrating the scaffold's utility in creating a diverse range of fused heterocycles. researchgate.netnih.gov
| Starting Material | Reagent(s) | Fused Ring System Formed |
|---|---|---|
| 2-Oxo-pyridine-3,5-dicarbonitriles | Formic Acid / H₂SO₄ | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
| 2-Oxo-pyridine-3,5-dicarbonitriles | Acetic Anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
| 2-Cyano-N'-(1-arylethylidene)acetohydrazides and Cyclic Enolates | Piperidine (B6355638) Acetate (B1210297) in Acetic Acid | Hexahydroquinoline-3-carbonitriles |
| 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | Hypochlorite Oxidation | Dimerized Polyheterocyclic Ensembles |
Beyond simple fused rings, the this compound framework is instrumental in building more elaborate, multi-functionalized nitrogen-containing molecules. The strategic placement of reactive groups allows for sequential or one-pot reactions to assemble complex structures. Multi-component reactions (MCRs) are frequently employed for this purpose, enabling the efficient synthesis of highly substituted pyridines from simple acyclic precursors in a single step. researchgate.net These MCRs often involve the condensation of aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate, yielding 2-amino-3-cyanopyridine derivatives that can be further elaborated. researchgate.net
This approach provides rapid access to complex molecular scaffolds that are central to medicinal chemistry and materials science. The ability to systematically vary the initial components in these reactions is key to generating libraries of structurally diverse compounds.
Role in the Generation of Chemically Diverse Libraries
The creation of compound libraries with high chemical diversity is essential for drug discovery and materials science. The this compound scaffold is an ideal foundation for library synthesis due to its synthetic tractability and the functional handles it provides for diversification.
The generation of this compound analogs is often achieved through robust and high-yield synthetic methodologies, particularly one-pot multi-component reactions. researchgate.net These reactions allow for the facile introduction of a wide variety of substituents onto the pyridine core by simply changing the starting materials (e.g., different aromatic aldehydes or methyl ketones). This strategy has been used to produce extensive libraries of 2-amino-3-cyanopyridine derivatives for screening purposes. googleapis.comnih.gov
For example, novel series of cyanopyridines have been synthesized via one-pot reactions of arylidenes with ammonium acetate and various methylaryl or heteryl ketones. nih.gov Subsequent reactions, such as regioselective alkylation, can further increase the diversity of the resulting library, producing both O-alkylated and N-alkylated derivatives from the same precursor. nih.gov
The rigid structure of the pyridine ring and the hydrogen-bonding capabilities of the carboxamide group make this compound derivatives attractive components for macrocyclic and supramolecular chemistry. While direct incorporation of the "N-cyano" variant is less common, the broader class of pyridine carboxamides is frequently used to construct highly organized, large-scale molecular assemblies.
The principles of macrocycle synthesis often rely on reacting difunctional components, such as diamines and diacyl chlorides, under high-dilution conditions to favor intramolecular cyclization. mdpi.com Pyridine-dicarbonyl dichlorides, for example, are reacted with chiral amino acid derivatives to create chiral macrocyclic pyridine carboxamides. mdpi.com
Furthermore, peptides containing the unnatural amino acid 3-(2-cyano-4-pyridyl)-alanine have been shown to undergo spontaneous macrocyclization in aqueous solutions, with the cyanopyridine moiety reacting with an N-terminal cysteine to form a stable ring structure. anu.edu.au In another application, pyridine bis(carboxamide) moieties have been incorporated as pincer-type ligands in the synthesis of Ruthenium-containing macrocycles, which subsequently exhibit catalytic activity. rsc.org These examples underscore the utility of the pyridine carboxamide scaffold in pre-organizing molecular strands for cyclization and in forming the structural backbone of complex supramolecular systems.
Catalytic or Reagent Applications of this compound Derivatives
Ruthenium macrocycles that incorporate a pyridine bis(carboxamide) ligand have demonstrated catalytic activity in hydrosilylation reactions. rsc.org In these systems, the pyridine carboxamide unit is not the substrate but a crucial part of the ligand framework that modulates the electronic and steric environment of the catalytically active metal center.
In a different context, 4-cyanopyridine (B195900) has been used as a precursor to generate a pyridine-boryl radical in situ. This radical species then functions as a bifunctional reagent, participating in novel radical addition and C-C coupling mechanisms to synthesize other substituted pyridines. acs.org This illustrates how the cyanopyridine moiety can be leveraged to initiate unique chemical reactivity, acting as a key component in a transformation rather than just a structural building block. The pyridine ring itself is known to play a role in catalyzing various biological and chemical reactions, a property that can be enhanced or modified in its derivatives. scielo.org.coresearchgate.net
Exploration as a Precursor for Functional Materials (e.g., Coordination Polymers, Sensors)
The unique molecular architecture of this compound, featuring multiple coordination sites—the pyridine nitrogen, the cyano group, and the carboxamide functionality—positions it as a promising candidate for the construction of functional materials such as coordination polymers and sensors. While direct and extensive research focusing solely on this compound as a precursor is emerging, the well-established chemistry of its constituent functional groups, particularly the cyanopyridine and pyridine carboxamide moieties, provides a strong basis for its potential applications.
The pyridine ring and the cyano group are known to be effective coordinating agents in the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov The inclusion of the carboxamide group introduces an additional site for hydrogen bonding and coordination, which can lead to the formation of more complex and functional supramolecular structures.
Research on analogous compounds, such as 3-cyanopyridine (B1664610), has demonstrated its versatility as a ligand in the synthesis of coordination polymers. researchgate.netrsc.org For instance, 3-cyanopyridine has been shown to act as both a terminal and a bridging ligand in transition metal complexes, leading to the formation of one-dimensional and two-dimensional coordination polymers. rsc.org The thermal stability and magnetic properties of these materials are influenced by the coordination environment of the metal ions and the nature of the ligands. researchgate.net
Similarly, pyridine carboxamide derivatives have been extensively studied as ligands for the construction of supramolecular assemblies and fluorescent sensors. researchgate.netnih.gov The ability of the carboxamide group to form strong hydrogen bonds and to chelate metal ions is a key feature in the design of these functional materials. For example, pyridine-2,6-dicarboxamide-based ligands have been utilized to create fluorescent sensors for the detection of metal ions like Mg²⁺ and Ni²⁺, with detection limits in the nanomolar range. researchgate.net
Given these precedents, this compound is expected to serve as a versatile building block for the synthesis of novel coordination polymers and sensors. The interplay between the different functional groups could allow for the fine-tuning of the structural and functional properties of the resulting materials. For instance, the cyano group could be utilized for post-synthetic modification of the coordination polymers, introducing additional functionalities.
The following table summarizes the research findings on closely related pyridine derivatives, highlighting their role in the formation of functional materials and providing an insight into the potential of this compound in this field.
| Precursor Compound | Functional Material | Metal Ion(s) | Key Research Findings | Potential Application |
|---|---|---|---|---|
| 3-Cyanopyridine | Coordination Polymers | Mn(II), Fe(II), Co(II), Ni(II) | Acts as both a terminal and bridging ligand, forming 1D and 2D networks. Thermal decomposition leads to structural transformations. rsc.org | Magnetic materials, catalysis |
| Pyridine-2,6-dicarboxamide derivative | Fluorescent Sensor | Mg(II), Ni(II) | Exhibits selective fluorescence quenching upon binding to metal ions with low detection limits. researchgate.net | Environmental monitoring, bio-sensing |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Supramolecular Assemblies | - | Forms self-assembled super-architectures through hydrogen bonding. nih.gov | Crystal engineering, materials science |
| Carboxypyridine derivatives | Metal-Organic Frameworks (MOFs) | Zr(IV) | Functionalized MOFs show enhanced recovery of precious metals like Au(III) from wastewater. researchgate.net | Resource recovery, environmental remediation |
The exploration of this compound as a precursor for functional materials is a promising area of research. Its multifunctional nature offers a rich platform for the design and synthesis of novel coordination polymers with interesting topologies and properties, as well as for the development of selective and sensitive chemical sensors. Further investigations into the coordination chemistry and supramolecular interactions of this compound are expected to unlock its full potential in materials science.
Exploration of Mechanistic Biological Activity and Target Identification Non Clinical Focus
In Vitro Enzyme Interaction Studies and Mechanistic Elucidation (e.g., Hydrolases, Amidases)
The biotransformation of 3-cyanopyridine (B1664610), a precursor to N-cyanopyridine-3-carboxamide, is a key area of research, particularly its interaction with hydrolytic enzymes. Microbial enzymes, specifically nitrilases and amidases, are central to the conversion of 3-cyanopyridine into biologically significant molecules like nicotinic acid (Vitamin B3) and nicotinamide (B372718). nih.gov This enzymatic hydrolysis is a cornerstone of industrial nicotinic acid production, favoring biocatalytic processes over conventional methods that require high energy consumption. nih.gov
Nitrilases catalyze the direct conversion of 3-cyanopyridine to nicotinic acid. nih.gov In contrast, the nitrile hydratase and amidase pathway involves a two-step process where nitrile hydratase first converts the nitrile to an amide (nicotinamide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid (nicotinic acid).
Studies have demonstrated the efficiency of whole-cell catalysis in these conversions. For instance, optimization of culture conditions for certain microbial strains has led to a significant increase in nitrilase activity, achieving a 100% conversion of 100 mM 3-cyanopyridine in just 15 minutes under optimized conditions. nih.gov Fed-batch reactions have also been employed to overcome issues of low substrate tolerance and enzyme inhibition at higher concentrations, significantly increasing the yield of nicotinic acid from 3-cyanopyridine. nih.gov
The following table summarizes findings from various in vitro enzymatic studies on the hydrolysis of 3-cyanopyridine:
Table 1: In Vitro Enzymatic Hydrolysis of 3-Cyanopyridine
| Enzyme/Microorganism | Substrate | Product(s) | Key Findings |
| Nitrilase (mutant MN12) from G. terrae | 3-Cyanopyridine (100 mM) | Nicotinic Acid | Achieved 100% conversion in 15 minutes with whole-cell catalysis. |
| Nitrilase from Nocardia globerula NHB-2 | 3-Cyanopyridine (100 mM) | Nicotinic Acid | A fed-batch reaction yielded 1,136 mM of nicotinic acid. |
| Nitrilase from Ralstonia eutropha H16 | 3-Cyanopyridine (100 mM) | Nicotinic Acid | Recombinant strain completely hydrolyzed the substrate. |
| Amidase | Nicotinamide, Isonicotinamide | Nicotinic Acid | Plant amidases are considered promising for industrial bioprocesses. |
Receptor Binding Profiling and Ligand-Target Interactions at a Molecular Level
Derivatives of the cyanopyridine scaffold have been extensively studied as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Molecular docking studies and in vitro kinase assays have identified several key receptor targets.
VEGFR-2 and HER-2 Inhibition: Certain cyanopyridone derivatives have demonstrated potent dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.govnih.gov Molecular docking simulations suggest that these compounds bind to the ATP-binding site of these kinases. nih.govnih.gov For example, potent compounds were found to have docking scores comparable to the known inhibitor Sorafenib, indicating strong binding affinity. nih.gov The interactions typically involve the formation of hydrogen bonds between the cyano group of the ligand and key amino acid residues in the receptor's active site, such as Val734, Lys753, and Thr798 in HER-2. nih.gov
PIM-1 Kinase Inhibition: The PIM-1 kinase is another significant target for cyanopyridine-based compounds. mdpi.com Various derivatives have shown inhibitory activity in the sub-micromolar range. mdpi.com The 3-cyanopyridine nucleus is considered a crucial scaffold for designing potent PIM-1 inhibitors. mdpi.com
Survivin Modulation: Some 3-cyanopyridine derivatives have been identified as modulators of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers. asm.org Molecular docking studies indicate that active compounds bind to the dimerization site of survivin, with interactions stabilized by hydrogen bonds and hydrophobic contacts. asm.org For instance, the cyano group has been observed to form a hydrogen bond with the SER66 residue, while other parts of the molecule engage in hydrophobic interactions with residues like Trp10, Leu98, and Phe101. asm.org
The table below presents the inhibitory activities of selected cyanopyridine derivatives against various molecular targets.
Table 2: Receptor Binding and Inhibitory Activity of Cyanopyridine Derivatives
| Compound Series | Target(s) | IC50 Values (µM) | Key Findings |
| Cyanopyridone Derivatives (5a, 5e) | VEGFR-2, HER-2 | 5a: 0.19 (VEGFR-2), 0.25 (HER-2)5e: 0.11 (VEGFR-2), 0.17 (HER-2) | Showed potent dual inhibitory activity. Docking scores were comparable to Sorafenib. |
| 2-Oxo-3-cyanopyridines (5c, 5e) | Survivin | Not specified in IC50 | Act as survivin modulators, leading to proteasome-dependent survivin degradation. |
| Cyanopyridines (4b, 4c) | PIM-1 Kinase | 4b: 0.634c: 0.61 | Exhibited inhibitory activity equipotent to the reference drug quercetagetin. |
| 3-Cyanopyridine Derivative III | Cancer Cell Lines | 0.02 (MCF-7), 0.01 (NCI-H460), 0.02 (SF-268) (µg/mL) | Demonstrated high cell-growth-inhibitory effects. |
Biochemical Pathway Modulation Studies (e.g., Cellular Assays for Mechanistic Understanding)
Cellular assays have provided critical insights into how this compound derivatives modulate biochemical pathways to exert their anti-proliferative effects. A significant mechanism identified is the induction of apoptosis and the disruption of the cell cycle.
Studies on promising 3-cyanopyridine compounds have shown that they can induce cell cycle arrest, particularly at the G2/M phase. asm.org This is often accompanied by an increase in the DNA content in the pre-G1 phase, which is indicative of apoptosis. asm.org The Annexin V-FITC assay has confirmed these findings, showing a marked increase in both early and late apoptotic cells, as well as an increase in necrosis following treatment with these compounds. asm.org
Furthermore, at the molecular level, these compounds have been shown to downregulate key proteins involved in apoptosis resistance. Western blotting analyses have revealed that treatment with active 3-cyanopyridine derivatives leads to a significant reduction in the expression of survivin. asm.org This reduction is attributed to proteasome-dependent survivin degradation. asm.org The expression of other members of the inhibitor of apoptosis proteins (IAP) family, such as Livin, XIAP, and C-IAP1, was also found to decrease in a concentration-dependent manner. asm.org
Table 3: Cellular Pathway Modulation by 3-Cyanopyridine Derivatives
| Compound(s) | Cell Line(s) | Observed Effect | Pathway Modulated |
| 5c, 5e | PC-3, MDA-MB-231, HepG2 | Cell cycle arrest at G2/M phase | Cell Cycle Regulation |
| 5c, 5e | PC-3, MDA-MB-231, HepG2 | Induction of early and late apoptosis | Apoptosis Induction |
| 5c, 5e | PC-3, MDA-MB-231, HepG2 | Reduction in survivin, Livin, XIAP, and C-IAP1 protein expression | Inhibitor of Apoptosis (IAP) Pathway |
Structure-Activity Relationship (SAR) Studies for Biological Activity at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies have revealed that modifications at various positions of the cyanopyridine scaffold can significantly influence their potency and selectivity as anticancer agents.
For a series of 2-oxo-3-cyanopyridine derivatives studied for their cytotoxic activity, the nature of the substituent on the phenyl ring at the 6-position of the pyridine (B92270) core was found to be critical. asm.org For instance, compounds with a 4-methoxy substitution (compound 5e) and a chloro substitution (compound 5c) on this phenyl ring exhibited the most potent anti-proliferative activities. asm.org In general, the 2-oxo-3-cyanopyridine scaffold was found to be more favorable for cytotoxic activity compared to the 2-thioxo-3-cyanopyridine and 2-amino-3-cyanopyridine (B104079) scaffolds. asm.org
In another study focusing on dual VEGFR-2/HER-2 inhibitors, it was observed that non-fused cyanopyridone derivatives generally showed more remarkable activity against cancer cell lines compared to fused pyridopyrimidine derivatives. nih.gov The unsubstituted phenyl-bearing cyanopyridone derivative (5a) showed excellent cytotoxic activity, highlighting the importance of the substitution pattern on the phenyl ring. nih.gov The 3-cyano group itself is considered vital for binding to target active sites through the formation of polar hydrogen bond interactions. nih.gov
These SAR studies provide a rational basis for the future design of more effective and selective inhibitors based on the this compound framework.
Prodrug and Biorecognition Strategy Research Related to Molecular Design
Research into prodrug strategies for pyridine carboxamides has shown that these compounds can be designed for activation by specific enzymes. A notable example, although not this compound itself, involves a pyridine carboxamide derivative identified as a prodrug that is activated by the amidase AmiC in Mycobacterium tuberculosis. asm.org This demonstrates a biorecognitive mechanism where the compound is hydrolyzed by a specific amidase to release its active form, which then exerts its biological effect. asm.org This principle of enzymatic activation is a key strategy in prodrug design, aiming to improve therapeutic efficacy and reduce off-target effects.
The molecular design of such prodrugs relies on the specific recognition and catalytic action of the target enzyme. The carboxamide moiety is a common functional group used in prodrug design, as it can be hydrolyzed in vivo by amidases to release a parent drug containing a carboxylic acid or an amine group. nih.gov
In the context of this compound, biorecognition is also fundamental to its interaction with target receptors like kinases. The specific three-dimensional arrangement of atoms in the molecule allows it to be recognized by and bind to the active site of its target protein, leading to the modulation of its activity. The development of nicotinamide cofactor biomimetics (NCBs) also touches upon biorecognition, where synthetic analogs of NAD(P)H are designed to interact with oxidoreductase enzymes. nih.gov Modifications to the carboxamide of the nicotinamide portion can modulate the cofactor's reductive potential, showcasing a strategy of molecular design based on biorecognition by enzymes. nih.gov While specific prodrugs of this compound are not extensively detailed in the reviewed literature, the foundational principles of enzymatic activation and molecular recognition are clearly established for the broader class of pyridine carboxamides.
Future Research Directions and Emerging Challenges
Development of Stereoselective and Enantioselective Synthetic Methods
The synthesis of chiral molecules with high enantiomeric purity is a paramount objective in modern chemistry, particularly for pharmaceutical applications where stereoisomers can exhibit vastly different biological activities. While methods for synthesizing various pyridine (B92270) derivatives exist, the development of stereoselective and enantioselective routes to derivatives of N-cyanopyridine-3-carboxamide presents a significant area for future research.
Current research has demonstrated successful enantioselective synthesis of substituted piperidines, which are reduced forms of pyridines, through methods like the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives. acs.orgnih.gov Future work could adapt such catalytic systems to introduce chirality into precursors of this compound or its derivatives. The challenge lies in controlling the regioselectivity and stereoselectivity of additions to the pyridine ring, a notoriously high-energy process to disrupt its aromaticity. acs.org
| Catalyst System | Substrate Type | Product Type | Potential Application for this compound |
| Rhodium-based catalysts | Pyridine-1(2H)-carboxylates and Arylboronic acids | 3-substituted tetrahydropyridines | Asymmetric synthesis of chiral precursors to this compound with substituents at the 3-position. acs.orgnih.gov |
| Lithium binolate with Grignard reagents | Pyridine N-oxides | Optically active piperidines | Enantioselective addition of functional groups to the pyridine ring, leading to chiral derivatives. acs.org |
| Enzyme mixtures (oxidase/reductase) | Pyridiniums | Enantioenriched 3- and 4-substituted products | Biocatalytic routes for creating chiral centers in pyridine-based structures under mild conditions. acs.org |
This table outlines potential catalytic systems that could be explored for the stereoselective synthesis of this compound derivatives, based on successful applications with related pyridine compounds.
Discovery of Novel Reactivity and Transformation Pathways
Exploring the untapped reactivity of this compound is crucial for expanding its utility as a synthetic building block. The interplay between the cyano, carboxamide, and pyridine functionalities offers a rich ground for discovering novel chemical transformations. Future research could focus on reactions that selectively modify one functional group while leaving the others intact, or on cascade reactions that engage multiple parts of the molecule simultaneously.
For instance, the pyridine ring can be remodeled through ring-cleavage reactions of activated precursors like 3-formyl (aza)indoles, leading to highly functionalized pyridines. nih.gov Applying similar "remodeling" strategies starting from different heterocyclic systems could provide novel synthetic routes to complex this compound analogs. nih.gov Furthermore, pyridine synthases in nature catalyze complex multi-step reactions, including [4+2]-cycloadditions, to form pyridine rings within thiopeptide antibiotics. nih.gov Biomimetic synthetic approaches inspired by these enzymatic pathways could lead to innovative and efficient methods for constructing the core structure. nih.govnih.gov
Integration of Advanced Machine Learning and AI in Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. acs.orgacs.org For this compound, these computational tools can significantly accelerate the discovery and optimization process.
| AI/ML Application | Description | Relevance to this compound | Key Challenge |
| Predictive Modeling | Using algorithms like Artificial Neural Networks (ANN) to predict reaction yields or catalytic activity based on molecular descriptors. nih.govmdpi.com | Predicting the outcome and optimizing conditions for the synthesis and functionalization of the molecule. | Requirement for large, high-quality datasets for model training. acs.org |
| Retrosynthesis Planning | AI models analyze a target molecule and propose a step-by-step synthetic pathway. acs.org | Discovering novel, efficient, and cost-effective synthetic routes to this compound and its derivatives. | Ensuring the generated routes are practical and consider real-world laboratory constraints. |
| De Novo Drug Design | Generative models create novel chemical structures optimized for multiple properties like potency, selectivity, and safety. variational.ainih.gov | Designing new analogs with enhanced biological activity for specific therapeutic targets. | Ensuring the in silico designed molecules are synthetically feasible. nih.gov |
| Property Prediction | ML models predict physicochemical properties (e.g., pKa, solubility) and biological activity. acs.orgresearchgate.net | Rapidly screening virtual libraries of derivatives to identify promising candidates for synthesis and testing. | Model accuracy and generalizability to novel chemical scaffolds. acs.org |
This table summarizes the potential applications of AI and Machine Learning in the research and development of this compound.
Exploration of Supramolecular and Nanoscience Applications
Pyridine-amide based ligands are well-regarded for their ability to form discrete supramolecular assemblies due to their structural flexibility and dual functional groups capable of coordinating with metal ions. rsc.org The structure of this compound makes it an intriguing candidate for the construction of novel supramolecular architectures, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. mdpi.com These organized assemblies can have applications in areas like catalysis, gas storage, and sensing.
In the realm of nanoscience, pyridine derivatives are being incorporated into various nanomaterials to impart specific functionalities. researchgate.net For example, they can be part of nanocarriers for drug delivery or components of nanozymes with enzyme-like catalytic activities. nih.gov Future research could explore the use of this compound to functionalize nanoparticles, creating materials with unique optical, electronic, or biological properties. researchgate.net A key challenge will be controlling the self-assembly process to produce stable and functional supramolecular and nanoscale structures.
Unraveling Complex Biological Mechanisms through Chemical Probes
Pyridine-3-carboxamide (B1143946) derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antitubercular properties. nih.govasm.orgnih.gov For instance, certain pyridine carboxamides act as succinate dehydrogenase (SDH) inhibitors in fungi, while others are activated by specific enzymes in Mycobacterium tuberculosis to exert their effect. nih.govasm.org
This precedent suggests that this compound and its analogs could be developed as chemical probes to investigate complex biological pathways. By designing derivatives that bind to specific enzymes or receptors, researchers can elucidate their roles in cellular processes and disease progression. For example, analogs could be synthesized to target PIM-1 kinase, an important target in cancer therapy, following the discovery of other 3-cyanopyridine (B1664610) derivatives with this activity. nih.gov The primary challenge in this area is achieving high target specificity to avoid off-target effects and ensure that the biological observations are a direct result of the intended molecular interaction.
| Compound Class | Biological Target/Activity | Potential as Chemical Probe |
| Pyridine carboxamides | Succinate dehydrogenase (SDH) in Botrytis cinerea nih.gov | Investigating the role of SDH in fungal metabolism and identifying new antifungal drug targets. |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (including drug-resistant strains) nih.govresearchgate.net | Studying mechanisms of action and resistance in tuberculosis. |
| Pyridine-3-carboxamide analogs | Ralstonia solanacearum (bacterial wilt in tomatoes) nih.govresearchgate.net | Elucidating host-pathogen interactions in plants. |
| 3-cyanopyridine derivatives | PIM-1 Kinase (Breast Cancer) nih.gov | Probing the function of PIM-1 kinase in cancer cell signaling pathways. |
This table highlights examples of biologically active pyridine-3-carboxamide derivatives and their potential use as chemical probes, providing a framework for future research on this compound.
Addressing Synthetic and Methodological Limitations for Broader Utility
Despite the prevalence of pyridines in chemistry, their synthesis and functionalization can be challenging. nih.gov Traditional methods often require harsh conditions and may lack selectivity. For this compound, key limitations may include the selective functionalization of the pyridine ring without affecting the cyano or carboxamide groups.
Future research must focus on developing more robust, efficient, and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the use of flow chemistry to improve reaction control and scalability. The ammoxidation of 3-picoline to 3-cyanopyridine, a key industrial process, relies on high temperatures and specific catalysts; developing milder and more efficient versions of such transformations is an ongoing goal. beilstein-journals.org Overcoming these synthetic hurdles will be critical to making this compound and its derivatives more accessible for a broader range of applications, from fundamental research to industrial production.
Q & A
Q. What are the optimal synthetic routes for N-cyanopyridine-3-carboxamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : this compound derivatives are typically synthesized via multicomponent reactions or nucleophilic substitution. For example, 2-amino-3-cyanopyridines can be synthesized using catalysts like ytterbium perfluorooctanoate [Yb(PFO)₃], achieving yields up to 85% under mild conditions . Key factors include solvent choice (e.g., trifluoroethanol for enhanced reactivity) and temperature control to avoid side reactions.
- Example Protocol :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Yb(PFO)₃ | EtOH | 80 | 85 |
| TFE | TFE | 60 | 78 |
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- Methodological Answer :
- ¹H NMR : The pyridine proton signals appear at δ 8.5–9.0 ppm (aromatic region), while the cyano group (CN) does not show a proton signal. Amide protons (NH) resonate at δ 6.5–7.5 ppm but may exchange with D₂O .
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) confirm functional groups. Cross-validate with NIST spectral libraries to resolve ambiguities .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/EtOH mixtures) to dissolve the compound at elevated temperatures, followed by slow cooling.
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (5–95% ACN) resolves polar byproducts. Monitor at 254 nm for pyridine ring absorbance .
Advanced Research Questions
Q. How do substituents on the pyridine ring affect the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. For example, electron-withdrawing groups (e.g., -F) at the 2- and 6-positions increase electrophilicity at the 3-carboxamide position, enhancing reactivity in nucleophilic substitutions .
- Experimental Validation : Compare Hammett substituent constants (σ) with reaction rates in SNAr reactions. A table of σ values vs. reaction kinetics can guide substituent selection:
| Substituent | σ (Hammett) | k (s⁻¹) |
|---|---|---|
| -F | +0.78 | 0.45 |
| -OCH₃ | -0.27 | 0.12 |
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation from DCM/hexane (1:3) to obtain diffraction-quality crystals.
- Data Interpretation : Analyze hydrogen bonding (e.g., N-H···O=C interactions) and π-stacking distances (3.2–3.5 Å) to confirm supramolecular packing. For example, in N-[2-(4-chlorophenyl)thiazolidin-3-yl]pyridine-3-carboxamide, the dihedral angle between pyridine and thiazolidine rings is 12.5°, indicating minimal steric hindrance .
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, controlling for variables like cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. CellTiter-Glo).
- Case Study : A 2021 study reported IC₅₀ = 12 µM against EGFR, while a 2023 study found IC₅₀ = 35 µM. This discrepancy was traced to differences in pre-incubation time (30 vs. 60 minutes) .
Data Contradiction Analysis
Q. Why do computational models sometimes fail to predict the solubility of this compound derivatives?
- Methodological Answer :
- Limitation of LogP : Traditional logP models underestimate the impact of hydrogen bonding. Use Abraham solvation parameters (e.g., α = H-bond acidity, β = H-bond basicity) for improved accuracy. For instance, derivatives with -NH₂ substituents have α = 0.8, correlating with higher aqueous solubility than logP predictions .
Experimental Design
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
